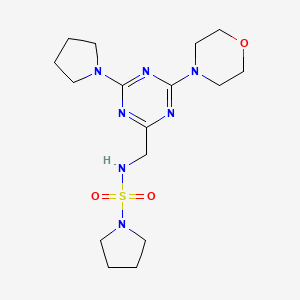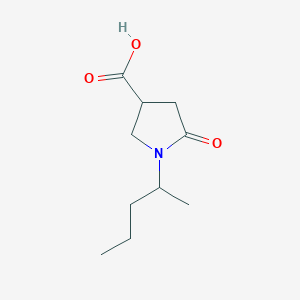
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a complex organic compound that belongs to the class of triazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through a multi-step organic synthesis process. The initial step often involves the formation of the triazine ring by reacting cyanuric chloride with morpholine under controlled conditions. Following this, pyrrolidine is introduced to the triazine ring via a nucleophilic substitution reaction. The final step involves sulfonamide formation through sulfonation reactions using appropriate reagents.
Industrial Production Methods: : On an industrial scale, the synthesis may employ continuous flow processes to ensure a higher yield and better control over reaction conditions
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidinyl and morpholino moieties.
Reduction: : The triazine ring structure is generally resistant to reduction; however, reduction can occur at the sulfonamide group under strong reducing conditions.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Reagents such as sodium hydride (NaH) for nucleophilic substitution, and sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products:
Aplicaciones Científicas De Investigación
This compound finds use in:
Chemistry: : As a reagent in organic synthesis and catalysis.
Medicine: : Investigated for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The compound's effects are largely dictated by its ability to interact with specific molecular targets. Its triazine core allows for strong binding with enzymes and proteins, potentially inhibiting their activity. The sulfonamide group is known for its bioactivity, often contributing to the compound’s antimicrobial properties by mimicking the structure of essential biomolecules and disrupting biological processes.
Comparación Con Compuestos Similares
Compared to other triazine derivatives, N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide stands out due to its unique combination of functional groups, enhancing its reactivity and potential application range. Similar compounds include:
2,4-Diamino-6-chloropyrimidine: : Another triazine derivative with simpler structure but less versatile reactivity.
Cyanuric acid: : Basic triazine compound used extensively in chemistry.
Sulfanilamide: : Classic sulfonamide known for its medicinal properties, but lacking the triazine ring structure.
This deep dive should give you a comprehensive overview of this fascinating compound and its myriad of applications. What piqued your interest about it?
Propiedades
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]pyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O3S/c24-27(25,23-7-3-4-8-23)17-13-14-18-15(21-5-1-2-6-21)20-16(19-14)22-9-11-26-12-10-22/h17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBKXSSPTKPHJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNS(=O)(=O)N3CCCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)

![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)
![6-Chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2574698.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B2574700.png)
![N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2574701.png)
![N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-(4-chloro-2-methylphenoxy)acetohydrazide](/img/structure/B2574702.png)
![N'-[(3-methoxythiolan-3-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2574704.png)


![(NE)-N-[[3-fluoro-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B2574711.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(pyridin-2-yl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B2574715.png)
